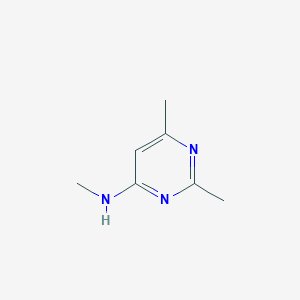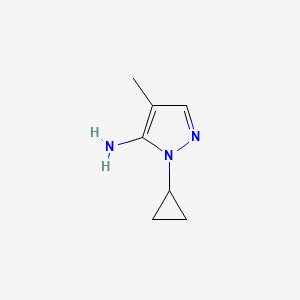
Ethyl 2-(methylamino)butanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(methylamino)butanoate hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It appears as a white to off-white crystalline powder and is soluble in water and organic solvents . This compound is primarily used as an intermediate in the pharmaceutical industry and as a reagent in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(methylamino)butanoate hydrochloride can be synthesized by reacting 2-bromobutanoic acid ethyl ester with methylamine under appropriate conditions . The reaction typically involves the following steps:
Preparation of 2-bromobutanoic acid ethyl ester: This can be achieved by reacting butanoic acid with bromine in the presence of a catalyst.
Reaction with methylamine: The 2-bromobutanoic acid ethyl ester is then reacted with methylamine to form ethyl 2-(methylamino)butanoate.
Formation of hydrochloride salt: The final step involves the addition of hydrochloric acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired compound .
化学反应分析
Types of Reactions
Ethyl 2-(methylamino)butanoate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group in the compound can be hydrolyzed to form butanoic acid and ethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Typically carried out using water or aqueous acid/base solutions.
Substitution: Common reagents include alkyl halides and other electrophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.
科学研究应用
Ethyl 2-(methylamino)butanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of ethyl 2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of its use .
相似化合物的比较
Ethyl 2-(methylamino)butanoate hydrochloride can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(ethylamino)butanoate hydrochloride: Similar structure but with an ethylamino group instead of a methylamino group.
Ethyl 2-(methylamino)propanoate hydrochloride: Similar structure but with a propanoate backbone instead of a butanoate backbone.
These compounds share similar chemical properties and reactivity but differ in their specific functional groups and molecular structures, which can influence their applications and effectiveness in various contexts.
属性
分子式 |
C7H16ClNO2 |
|---|---|
分子量 |
181.66 g/mol |
IUPAC 名称 |
ethyl 2-(methylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-6(8-3)7(9)10-5-2;/h6,8H,4-5H2,1-3H3;1H |
InChI 键 |
MTPOXOQPYFZJKT-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)OCC)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Oxetan-3-yl)amino]benzoic acid](/img/structure/B13495896.png)

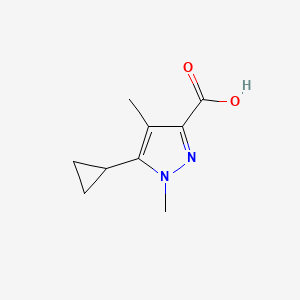
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride](/img/structure/B13495925.png)
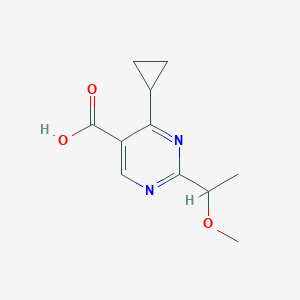

![Bicyclo[2.1.1]hexan-2-ol](/img/structure/B13495953.png)

![benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate](/img/structure/B13495960.png)
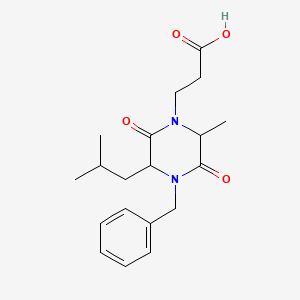
![4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid](/img/structure/B13495966.png)
